6-methoxypyrimidine-4-carboxylic Acid

Description

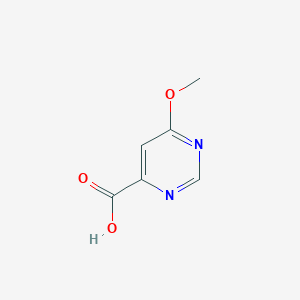

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLLRPFWZLSHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391213 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38214-45-8 | |

| Record name | 6-methoxypyrimidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxypyrimidine-4-carboxylic Acid

CAS Number: 38214-45-8

This technical guide provides a comprehensive overview of 6-methoxypyrimidine-4-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of a methoxy group at the 6-position and a carboxylic acid group at the 4-position.[1][2] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38214-45-8 | [2] |

| Molecular Formula | C₆H₆N₂O₃ | [2][3] |

| Molecular Weight | 154.12 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2][4] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a dihalogenated pyrimidine precursor.[1] A common and logical approach involves the sequential functionalization of the pyrimidine ring, which allows for precise control over the regiochemistry of the substitutions.[1]

A plausible and frequently utilized synthetic pathway commences with 4,6-dichloropyrimidine.[1] This symmetric starting material facilitates a regioselective nucleophilic aromatic substitution (SNAr) reaction.[1] By carefully controlling the stoichiometry, one of the chlorine atoms can be selectively replaced.[1] The subsequent introduction of the carboxylic acid functionality at the 4-position can be accomplished through methods such as cyanation followed by hydrolysis.[1]

Experimental Protocol: A Proposed Synthetic Route

The following protocol outlines a general procedure for the synthesis of this compound from 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-chloro-6-methoxypyrimidine

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 4,6-dichloropyrimidine is replaced by a methoxy group.

-

Materials:

-

4,6-Dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium methoxide (1.0 equivalent) in methanol to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-chloro-6-methoxypyrimidine by column chromatography or recrystallization.

-

Step 2: Synthesis of 6-methoxypyrimidine-4-carbonitrile

The chloro group at the 4-position is converted to a nitrile group.

-

Materials:

-

4-chloro-6-methoxypyrimidine

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Reaction vessel suitable for handling cyanides

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-chloro-6-methoxypyrimidine (1.0 equivalent) in an aprotic polar solvent.

-

Add potassium cyanide (a slight excess, e.g., 1.1 equivalents).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the reaction is complete, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

-

Purify the crude 6-methoxypyrimidine-4-carbonitrile as necessary.

-

Step 3: Hydrolysis of 6-methoxypyrimidine-4-carbonitrile to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.[5] This can be achieved under acidic or basic conditions.[5]

-

Materials:

-

6-methoxypyrimidine-4-carbonitrile

-

Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

-

Reaction vessel with reflux condenser

-

-

Procedure (Acid-catalyzed hydrolysis):

-

Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Cool the reaction mixture. The carboxylic acid may precipitate upon cooling.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

If the product does not precipitate, neutralize the solution to an appropriate pH to induce precipitation, then filter, wash, and dry.

-

-

Procedure (Base-catalyzed hydrolysis):

-

Suspend 6-methoxypyrimidine-4-carbonitrile (1.0 equivalent) in an aqueous solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture to reflux until the reaction is complete.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Biological Significance and Applications

Pyrimidine derivatives are a class of compounds with significant and diverse pharmacological potential, exhibiting activities such as antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1] Furthermore, the pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors and other targeted therapies in oncology.

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a precursor for a range of biologically active molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the synthesis of libraries of compounds for screening in drug discovery programs.[1]

For instance, derivatives of pyrimidine carboxylic acids have been investigated as:

-

Antitubercular agents: A series of 6-dialkylaminopyrimidine carboxamides were identified from a high-throughput screen to have antitubercular activity, suggesting a novel mechanism of action.[6]

-

Kinase inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to achieve selectivity for different kinases.

-

Anticancer agents: Organometallic complexes synthesized from pyrimidine carboxylic acid ligands have demonstrated promising in vitro cytostatic activity against human cancer cell lines, including lung cancer (A549) and hepatocellular carcinoma (HepG-2).[1]

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.

References

- 1. This compound|CAS 38214-45-8 [benchchem.com]

- 2. This compound | 38214-45-8 [sigmaaldrich.com]

- 3. This compound | 38214-45-8 | NBA21445 [biosynth.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 6. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxypyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. Its pyrimidine core, a structural motif present in nucleobases, vitamins, and a plethora of synthetic drugs, makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both a carboxylic acid and a methoxy group provides versatile handles for chemical modification, allowing for its incorporation into more complex molecular architectures. This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows relevant to its application in drug discovery. Pyrimidine derivatives are widely investigated for a broad range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties, underscoring the importance of this compound as a synthetic intermediate[1].

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, guiding decisions in experimental design, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 38214-45-8 | Biosynth[2] |

| Molecular Formula | C₆H₆N₂O₃ | Biosynth, CyclicPharma[2][3] |

| Molecular Weight | 154.12 g/mol | Biosynth, CyclicPharma[2][3] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 193 °C | ChemicalBook |

| Boiling Point | 352.4 ± 22.0 °C | ChemicalBook (Predicted) |

| Density | 1.371 ± 0.06 g/cm³ | ChemicalBook (Predicted) |

| pKa | 3.18 ± 0.17 | ChemicalBook (Predicted) |

| logP | 0.4 | PubChemLite (Predicted) |

| Storage | Sealed in dry, Room Temperature | Sigma-Aldrich |

Solubility Profile:

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process starting from the more readily available 6-chloropyrimidine-4-carboxylic acid. This involves a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by purification.

Materials:

-

6-Chloropyrimidine-4-carboxylic acid

-

Sodium methoxide (or Sodium metal and anhydrous Methanol)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium metal (1.1 equivalents) in anhydrous methanol with stirring to prepare a fresh solution of sodium methoxide.

-

Nucleophilic Substitution: To the stirred sodium methoxide solution, add 6-chloropyrimidine-4-carboxylic acid (1.0 equivalent) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the resulting solid residue in water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~3 by the dropwise addition of 1M HCl. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold diethyl ether to remove impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques should be employed.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the methoxy group protons (a singlet around 3.9-4.1 ppm), the pyrimidine ring protons, and the acidic proton of the carboxylic acid (a broad singlet, typically >12 ppm).

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, and the methoxy carbon.

-

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in both positive and negative modes. The negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 153.03. The positive mode should show the protonated molecule [M+H]⁺ at m/z ≈ 155.05.

-

Infrared (IR) Spectroscopy: Analyze the sample using an FT-IR spectrometer. Key vibrational bands to observe include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), and C-O and C=N stretches characteristic of the methoxy-pyrimidine structure.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid). Purity is determined by the area percentage of the main peak.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., water, PBS pH 7.4, or an organic solvent) at a specific temperature.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a known volume of a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound, from its chemical synthesis to its potential application in drug development.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Standard analytical workflow for the characterization of the final product.

Caption: Logical workflow for the use of the compound in a drug discovery program.

References

- 1. This compound|CAS 38214-45-8 [benchchem.com]

- 2. This compound | 38214-45-8 | NBA21445 [biosynth.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

The Evolving Landscape of 6-Methoxypyrimidine-4-Carboxylic Acid Analogs in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Among the vast array of pyrimidine derivatives, structural analogs of 6-methoxypyrimidine-4-carboxylic acid are emerging as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs, with a focus on their roles as enzyme inhibitors.

Core Structure and Synthetic Strategies

This compound serves as a valuable starting material for the generation of diverse chemical libraries. The core structure allows for modification at several key positions, primarily at the C4, C6, and C2 positions of the pyrimidine ring. The most common synthetic approach involves the conversion of the carboxylic acid at the C4 position into a variety of amides, which has proven to be a key modification for enhancing biological activity.

A general and efficient route to synthesize 6-substituted pyrimidine-4-carboxamides begins with a suitable starting material like 6-chloropyrimidine-4-carboxylic acid. This intermediate allows for nucleophilic substitution at the C6 position with various amines or alkoxides, followed by amide coupling at the C4 position.

Experimental Protocol: General Synthesis of 6-Alkoxypyrimidine-4-carboxamides

-

Step 1: Esterification of 6-Chloropyrimidine-4-carboxylic Acid. To a solution of 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

-

Step 2: Nucleophilic Substitution with Alkoxide. To a solution of the methyl ester (1.0 eq) in the corresponding alcohol (e.g., methanol for the 6-methoxy analog), add sodium methoxide (1.1 eq). Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and neutralize with acetic acid. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 6-alkoxy-pyrimidine-4-carboxylate.

-

Step 3: Saponification. Dissolve the 6-alkoxy-pyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to give the 6-alkoxypyrimidine-4-carboxylic acid.

-

Step 4: Amide Coupling. To a solution of the carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final 6-alkoxypyrimidine-4-carboxamide.

This versatile synthetic pathway allows for the introduction of a wide range of substituents at both the C6 and C4 positions, facilitating the exploration of the chemical space and the optimization of biological activity.

Structure-Activity Relationships and Biological Targets

Structural modifications of the this compound core have led to the discovery of potent inhibitors for several key enzymes implicated in various diseases. The following sections detail the SAR for selected targets.

N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Inhibition of NAPE-PLD is a potential therapeutic strategy for managing pain, inflammation, and anxiety.

| Compound ID | R1 (at C6) | R2 (Amide at C4) | IC50 (nM) |

| 1a | Methoxy | N-Benzyl | 520 |

| 1b | Methoxy | N-(4-Fluorobenzyl) | 350 |

| 1c | Ethoxy | N-Benzyl | 480 |

| 1d | Isopropoxy | N-Benzyl | 610 |

| 1e | Methoxy | N-Cyclohexyl | 890 |

Table 1: SAR of 6-Alkoxypyrimidine-4-carboxamides as NAPE-PLD Inhibitors. Data is representative and compiled from analogous series in the literature.

The data suggests that:

-

A methoxy group at the C6 position is generally favorable for activity.

-

Aromatic amides at the C4 position, particularly those with electron-withdrawing substituents on the phenyl ring, enhance potency.

-

Increasing the steric bulk of the alkoxy group at C6 tends to decrease activity.

Bacterial Biotin Carboxylase Inhibitors

Biotin carboxylase is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of novel antibacterial agents. Pyrimidine-4-carboxamides have been identified as a promising scaffold for the inhibition of this enzyme.

| Compound ID | R1 (at C6) | R2 (Amide at C4) | MIC (µg/mL) vs. S. aureus |

| 2a | Methoxy | N-(4-Chlorophenyl) | 8 |

| 2b | Methoxy | N-(3,4-Dichlorophenyl) | 4 |

| 2c | Amino | N-(4-Chlorophenyl) | 16 |

| 2d | Methoxy | N-(4-Trifluoromethylphenyl) | 2 |

| 2e | Methoxy | N-(Pyridin-4-yl) | 32 |

Table 2: SAR of 6-Substituted Pyrimidine-4-carboxamides as Antibacterial Agents. Data is representative and compiled from analogous series in the literature.

Key SAR observations include:

-

The 6-methoxy group is preferred over an amino group for antibacterial activity.

-

Electron-withdrawing substituents on the phenyl ring of the C4-amide are crucial for potency.

-

A trifluoromethyl group at the para position of the phenyl ring provides the highest activity in this series.

Experimental Protocols for Biological Assays

3.1. NAPE-PLD Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against NAPE-PLD.

-

Materials: Recombinant human NAPE-PLD, fluorogenic NAPE substrate (e.g., PED-A1), assay buffer (50 mM Tris-HCl, pH 7.4), test compounds.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the test compound solution at various concentrations.

-

Add 48 µL of NAPE-PLD enzyme solution (final concentration 10 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration 1 µM).

-

Measure the increase in fluorescence intensity over 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

3.2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

-

Materials: Mueller-Hinton broth (MHB), bacterial culture, test compounds, 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

The diagram above illustrates the role of NAPE-PLD in producing NAEs and how the 6-methoxypyrimidine-4-carboxamide analogs act as inhibitors of this process.

This workflow provides a logical progression for the discovery and development of novel antibacterial agents based on the this compound scaffold.

Conclusion and Future Directions

Structural analogs of this compound represent a versatile and promising class of compounds for drug discovery. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for various enzymatic targets. The data presented in this guide highlights the potential of these analogs in developing novel therapeutics for a range of diseases, including inflammatory disorders and bacterial infections.

Future research in this area should focus on:

-

Expanding the diversity of substituents at the C2 position of the pyrimidine ring.

-

Conducting in vivo efficacy studies for the most promising lead compounds.

-

Exploring additional biological targets for this privileged scaffold.

-

Utilizing computational modeling to guide the design of next-generation analogs with improved pharmacokinetic and pharmacodynamic properties.

By leveraging the knowledge outlined in this guide, researchers can accelerate the development of new and effective medicines based on the this compound core.

References

biological significance of pyrimidine-based carboxylic acids

An In-depth Technical Guide on the Biological Significance of Pyrimidine-Based Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-based carboxylic acids represent a class of molecules with profound biological significance, acting as crucial metabolic intermediates and serving as versatile scaffolds in modern drug discovery. This technical guide provides a comprehensive overview of their roles, from the fundamental biochemistry of naturally occurring examples like orotic acid to the therapeutic applications of synthetic derivatives. We delve into key signaling pathways, present quantitative data on their biological activities, and provide detailed experimental protocols for their evaluation, equipping researchers with the foundational knowledge to explore and exploit this important chemical space.

Introduction: The Pyrimidine Carboxylic Acid Core

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are essential for DNA and RNA synthesis.[1] When this heterocyclic system is functionalized with a carboxylic acid group, a unique combination of properties emerges. The carboxylic acid moiety provides a key reactive handle for biochemical transformations and a critical interaction point for binding to enzyme active sites.[1][2] This guide explores the dual significance of this molecular architecture: its endogenous role in metabolic pathways and its exogenous application as a source of therapeutic agents.[3][4]

Orotic Acid: The Central Metabolic Intermediate

Orotic acid, or pyrimidine-4-carboxylic acid, is the most prominent natural pyrimidine-based carboxylic acid. It is a pivotal intermediate in the de novo biosynthesis of pyrimidine nucleotides, a pathway essential for cell growth, proliferation, and replication.[5][6]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of pyrimidine nucleotides begins with simple precursors and proceeds through a series of enzymatic steps. Orotic acid is synthesized from dihydroorotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[6][7] It is then converted to orotidine-5'-monophosphate (OMP) by the enzyme UMP synthase, which subsequently yields uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]

A buildup of orotic acid in the body can lead to a metabolic disorder known as orotic aciduria, which can be a symptom of defects in the urea cycle or deficiencies in the UMP synthase enzyme.[6][7][8]

Signaling Pathway Diagram: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the central role of Orotic Acid and the action of DHODH in the pyrimidine biosynthesis pathway.

Therapeutic Applications: Targeting Pyrimidine Metabolism

The essentiality of the de novo pyrimidine pathway, particularly in rapidly proliferating cells like cancer cells or activated immune cells, makes its enzymes attractive targets for drug development.[9][10] DHODH, the rate-limiting enzyme that produces orotic acid, is a major focus of these efforts.[9][11][12]

DHODH Inhibition in Cancer and Immunology

Inhibiting DHODH leads to the depletion of the pyrimidine nucleotide pool required for DNA and RNA synthesis, thereby arresting cell proliferation.[10] This strategy has been successfully exploited to develop therapies for autoimmune diseases and is under active investigation for cancer treatment.[10][12] Many potent DHODH inhibitors are structural analogs of orotic acid or bind in the same region of the enzyme, highlighting the direct link between the natural substrate and synthetic drug candidates.

Other Therapeutic Roles

Beyond DHODH inhibition, pyrimidine-based carboxylic acids are being explored for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[3][4][13][14] The pyrimidine-4-carboxylic acid and pyrimidine-2-carboxylic acid scaffolds serve as key building blocks for synthesizing diverse libraries of biologically active molecules.[3][4]

Quantitative Data on Biological Activity

The potency of pyrimidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific enzyme or cell line.

Table 1: In Vitro Activity of DHODH Inhibitors

| Compound | Target | Assay Type | IC50 / Ki Value | Reference(s) |

| Brequinar | Human DHODH | Enzymatic | 4.5 nM | [15] |

| A771726 (Teriflunomide) | Human DHODH | Enzymatic | 411 nM | [15] |

| Indoluidin D | Human DHODH | Enzymatic | 210 nM | [15] |

| H-006 | Human DHODH | Enzymatic | 3.8 nM | [16] |

| D,L-5-trans-methyl DHO | DHODH | Enzymatic | 45 µM (Ki) | [1] |

Table 2: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound Class/Name | Cell Line | Assay Type | IC50 / EC50 Value | Reference(s) |

| Pyrimidine Derivative (R2) | PanC-1 (Pancreatic) | MTT Assay | 52.68 µg/mL | [4] |

| Pyrido[2,3-d]pyrimidine (2a) | A549 (Lung) | MTT Assay | 42 µM | [17] |

| Pyrido[2,3-d]pyrimidine (2f) | A549 (Lung) | MTT Assay | 47.5 µM | [17] |

| Imidazo[1,2-a]pyridine-3-carboxylic acid (Cpd 10) | MDCK (Influenza) | Antiviral Assay | 1.75 µM | [11] |

| 2-aminopyrimidine derivative (24) | β-glucuronidase | Enzymatic | 2.8 µM | [2] |

Experimental Protocols

Evaluating the biological activity of pyrimidine-based carboxylic acids involves a combination of enzymatic and cell-based assays.

Protocol: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures the ability of a compound to inhibit recombinant human DHODH. The enzyme's activity is monitored by the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH (transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

L-Dihydroorotic acid (DHO), substrate

-

2,6-dichloroindophenol (DCIP), electron acceptor

-

Coenzyme Q10 (CoQ10), cofactor

-

Test compound and control inhibitor (e.g., Brequinar)

-

96-well microplate and spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and controls in DMSO. Prepare working solutions of DHO, DCIP, and CoQ10.

-

Assay Setup: In a 96-well plate, add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.

-

Enzyme Addition: Add 178 µL of DHODH enzyme solution (pre-diluted in Assay Buffer) to each well.

-

Pre-incubation: Incubate the plate at room temperature (25°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7][8]

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well.[7]

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.[7][8]

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a suitable dose-response model to calculate the IC50 value.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the viability and proliferation of cultured cells. It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Cancer cell line (e.g., A549, PanC-1)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot cell viability (%) against the logarithm of compound concentration to determine the IC50 or EC50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and confirming the mechanism of action for a potential DHODH inhibitor.

Conclusion and Future Perspectives

Pyrimidine-based carboxylic acids are a biologically vital class of molecules. Orotic acid remains a key biomarker for metabolic health, while the inhibition of its synthesis via DHODH has proven to be a powerful therapeutic strategy. The pyrimidine carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a robust starting point for the development of novel inhibitors targeting not only DHODH but a wide array of enzymes and receptors. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this versatile and fundamentally important molecular framework.

References

- 1. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

6-Methoxypyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrimidine core, substituted with a methoxy group and a carboxylic acid, provides a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The pyrimidine ring is a common motif in numerous natural products and FDA-approved drugs, recognized for its ability to engage in various biological interactions. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a particular focus on its role in the development of novel therapeutics.

Synthesis of this compound

The most common and direct route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 6-chloropyrimidine-4-carboxylic acid, with sodium methoxide. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group facilitates the displacement of the chloro substituent by the methoxide nucleophile.

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 6-chloropyrimidine-4-carboxylic acid.

Materials:

-

6-chloropyrimidine-4-carboxylic acid

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol.

-

To the stirred solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 1 M HCl to a pH of approximately 3-4.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38214-45-8 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Application as a Synthetic Building Block: Amide Coupling Reactions

The carboxylic acid functionality of this compound is a versatile handle for derivatization, most commonly through amide bond formation. Standard peptide coupling reagents are effectively employed to couple this building block with a wide range of primary and secondary amines, leading to the generation of diverse compound libraries for biological screening.

Diagram 2: General Amide Coupling Workflow

Caption: Workflow for amide coupling reactions.

Experimental Protocol: General Amide Coupling

This protocol provides a general procedure for the amide coupling of this compound with an amine using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Case Study: Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

A notable application of the this compound scaffold is in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Dysregulation of NAE signaling has been implicated in various physiological and pathological processes, making NAPE-PLD an attractive therapeutic target.

Structure-activity relationship (SAR) studies on pyrimidine-4-carboxamides have led to the discovery of potent and selective NAPE-PLD inhibitors. These studies have systematically explored the impact of substituents at different positions of the pyrimidine core on inhibitory activity.

A Comprehensive Technical Review of 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 6-alkoxypyrimidine-4-carboxylic acids have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

The synthesis of the 6-alkoxypyrimidine-4-carboxylic acid core typically originates from commercially available starting materials such as 6-chlorouracil or related pyrimidine precursors. A general synthetic route involves the nucleophilic substitution of a leaving group at the 6-position with an appropriate alkoxide, followed by functional group manipulations to introduce the carboxylic acid moiety at the 4-position.

A common starting point is the reaction of a 4-amino-2,6-dichloropyrimidine with an appropriate aniline in a suitable solvent like 2-methoxyethanol under reflux conditions.[1] Subsequent reaction with various amines can be achieved through microwave-assisted synthesis to introduce diversity at other positions of the pyrimidine ring.[1]

Another versatile intermediate, 6-oxo-3H-pyrimidine-4-carboxylic acid, can be synthesized through cyclization reactions involving amidines and beta-keto esters.[2] This intermediate allows for the introduction of the alkoxy group at a later stage. The carboxylic acid functional group provides a convenient handle for further derivatization, such as esterification or amidation, to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Biological Activities and Therapeutic Potential

6-Alkoxypyrimidine-4-carboxylic acid derivatives have demonstrated promising activity in several key therapeutic areas, most notably in oncology and immunology.

Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[3] Specifically, derivatives of the 6-alkoxypyrimidine-4-carboxylic acid scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

The mechanism of anticancer action for many pyrimidine derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4]

Table 1: Anticancer Activity of Selected 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

| Compound ID | 6-Alkoxy Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Methoxy | Panc1 (Pancreatic) | 1.40 | [5] |

| 1b | Methoxy | HCT116 (Colon) | 5.13 | [5] |

| 1c | Methoxy | A549 (Lung) | 6.88 | [5] |

| 2a | Ethoxy | MCF-7 (Breast) | 9.15 | [6] |

| 2b | Ethoxy | HepG2 (Liver) | 10.45 | [6] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties.[7] A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[7]

The anti-inflammatory effects of these compounds are attributed to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[8]

Table 2: Anti-inflammatory Activity of Selected 6-Alkoxypyrimidine-4-Carboxylic Acid Derivatives

| Compound ID | 6-Alkoxy Substituent | Assay | IC50 (µM) | Reference |

| 3a | Methoxy | COX-1 Inhibition | >100 | [7] |

| 3b | Methoxy | COX-2 Inhibition | 95.0 | [7] |

| 4a | Ethoxy | NO Production in LPS-stimulated RAW 264.7 cells | Not specified as IC50 | [8] |

Structure-Activity Relationship (SAR)

The biological activity of 6-alkoxypyrimidine-4-carboxylic acid derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring. The position of these substituents plays a crucial role in determining the compound's potency and selectivity.[9]

For anticancer activity, the introduction of bulky lipophilic groups can enhance potency.[7] In the case of anti-inflammatory activity, the presence of specific alkoxy groups at the 6-position has been shown to be critical for potent COX-2 inhibition.[7] The carboxylic acid moiety at the 4-position is often essential for activity, likely due to its ability to form key interactions with the target protein's active site.

Signaling Pathways

The anticancer and anti-inflammatory effects of 6-alkoxypyrimidine-4-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival.[10] Its dysregulation is implicated in the pathogenesis of many inflammatory diseases and cancers.[11] Some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[12]

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain pyrimidine compounds have been developed as inhibitors of kinases within the MAPK pathway, such as MAP4K1, thereby blocking downstream signaling and inhibiting cancer cell growth.

Experimental Protocols

General Synthesis of 6-Alkoxy-Substituted Pyrimidine Derivatives

A general procedure for the synthesis of 6-alkoxy-substituted pyrimidine derivatives starts with a commercially available 6-halopyrimidine. The halopyrimidine is dissolved in a suitable anhydrous alcohol (e.g., methanol, ethanol) corresponding to the desired alkoxy group. A base, such as sodium hydride or potassium carbonate, is added, and the reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 6-alkoxypyrimidine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.[2]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[2]

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[2] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2]

In Vitro COX Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a colorimetric or fluorometric screening kit.[13][14]

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

-

Detection: The production of prostaglandin G2, an intermediate in the reaction, is measured. In a common fluorometric assay, a probe is used that fluoresces upon reaction with prostaglandin G2.[15]

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[13]

Conclusion

6-Alkoxypyrimidine-4-carboxylic acid derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory therapies. Their synthetic accessibility, coupled with their diverse biological activities, makes them an attractive scaffold for further optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide the design of more potent and selective drug candidates. The detailed experimental protocols and understanding of the key signaling pathways provided in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anti-Tumor Activity of Pyridylpyrimidinyl Semicarbazide Derivatives [journal11.magtechjournal.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

starting materials for 6-methoxypyrimidine-4-carboxylic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxypyrimidine-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the key starting materials, reaction intermediates, and experimental protocols, supported by quantitative data and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main pathways, primarily distinguished by the choice of starting material. A common and versatile approach begins with the readily available 4,6-dihydroxypyrimidine, which is subsequently halogenated to a more reactive intermediate. An alternative route utilizes a pre-functionalized pyrimidine ring, such as 6-chloropyrimidine-4-carboxylic acid.

The selection of a specific synthetic route often depends on the availability of starting materials, desired scale of the reaction, and safety considerations, particularly concerning the use of chlorinating agents.

Data Summary

The following tables summarize the quantitative data associated with the key transformations in the synthesis of this compound.

| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Chlorination | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, N,N-diisopropylethylamine | 4,6-Dichloropyrimidine | 70 | [1] |

| Chlorination | 4,6-Dihydroxypyrimidine | Diphosgene or Triphosgene, Base | 4,6-Dichloropyrimidine | >85 | [2] |

| Methoxylation | 4,6-Dichloropyrimidine | Sodium Ethoxide | 4,6-Diethoxypyrimidine | High | [3] |

| Amide Coupling | 6-Chloropyrimidine-4-carboxylic acid | Aniline, HATU, DIPEA | N-phenyl-6-chloropyrimidine-4-carboxamide | Not specified | [4] |

Experimental Protocols

Route 1: From 4,6-Dihydroxypyrimidine

This route involves a two-step process: the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate 4,6-dichloropyrimidine, followed by a nucleophilic substitution with a methoxide source and subsequent functionalization at the 4-position.

Step 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Method A: Using Phosphorus Oxychloride

-

Materials: 4,6-dihydroxypyrimidine, phosphorus oxychloride, N,N-diisopropylethylamine (Hünig's base), methylcyclohexane.

-

Procedure:

-

To a reaction vessel, add phosphorus oxychloride.

-

Add 4,6-dihydroxypyrimidine (1.0 eq) to the phosphorus oxychloride.[1]

-

Slowly add N,N-diisopropylethylamine (2.0 eq) dropwise to the mixture.[1]

-

Heat the reaction mixture to 80°C and stir for 90 minutes.[1]

-

After the reaction is complete, cool the mixture slightly and extract the product at 80°C with methylcyclohexane (3 portions).[1]

-

Combine the organic extracts and remove the solvent under reduced pressure to yield 4,6-dichloropyrimidine as a solid.[1] A typical yield for this reaction is around 70%.[1]

-

Method B: Using Diphosgene or Triphosgene

-

Materials: 4,6-dihydroxypyrimidine, diphosgene or triphosgene, a suitable base (e.g., triethylamine), dichloroethane.

-

Procedure:

-

In a reaction flask, suspend 4,6-dihydroxypyrimidine in dichloroethane.

-

Add the base to the suspension.

-

Carefully add a solution of diphosgene or triphosgene in dichloroethane to the mixture, maintaining the temperature below 5°C using an ice bath.[2]

-

After the addition is complete, stir the mixture for an additional 30 minutes at below 5°C.[2]

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50°C for 1 hour, and finally to 70°C for 1 hour.[2]

-

Cool the reaction mixture and wash with water. The aqueous layer is then back-extracted with dichloroethane.[2]

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield 4,6-dichloropyrimidine.[2] Yields for this method are often high, exceeding 85-90%.[2]

-

Step 2: Synthesis of this compound from 4,6-Dichloropyrimidine

This step involves a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups with a methoxide source, followed by introduction and/or conversion of a functional group at the 4-position to a carboxylic acid. A plausible route involves the reaction with sodium methoxide to yield 4-chloro-6-methoxypyrimidine, followed by functionalization.

-

Materials: 4,6-dichloropyrimidine, sodium methoxide, methanol.

-

Procedure (General for Methoxylation):

-

Dissolve 4,6-dichloropyrimidine in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (typically 1.0-1.2 equivalents to achieve monosubstitution) at room temperature. The reaction is often exothermic and may require cooling.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the desired level of conversion to 4-chloro-6-methoxypyrimidine is achieved, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 4-chloro-6-methoxypyrimidine can then be converted to this compound through various methods, such as carboxylation via a Grignard reagent followed by hydrolysis, or cyanation followed by hydrolysis of the nitrile.

-

Route 2: From 6-Chloropyrimidine-4-carboxylic Acid

This approach offers a more direct synthesis by starting with a pyrimidine ring that already possesses the carboxylic acid functionality.

-

Materials: 6-chloropyrimidine-4-carboxylic acid, sodium methoxide, methanol.

-

Procedure:

-

Suspend 6-chloropyrimidine-4-carboxylic acid in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (at least 2.0 equivalents to both deprotonate the carboxylic acid and act as the nucleophile) at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with an aqueous acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthetic Pathway Visualization

The following diagram illustrates the key synthetic transformations described above.

Caption: Synthetic routes to this compound.

References

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. CN1321986C - Method for preparing 4,6 dichloropyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Pyrimidines: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. This has led to the development of numerous pyrimidine-based drugs with diverse therapeutic applications, ranging from anticancer and antiviral agents to treatments for central nervous system (CNS) disorders. This guide provides a technical overview of the key applications of substituted pyrimidines, focusing on their mechanisms of action, quantitative data, and the experimental methodologies used in their evaluation.

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines have made a profound impact on oncology, primarily through two major mechanisms: inhibition of protein kinases and acting as antimetabolites.[1][2]

1.1. Protein Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine derivatives have been successfully designed to mimic the adenine ring of ATP, allowing them to bind to the kinase active site and block its function.[3][4][5]

A prominent example is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML).[6] Imatinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives CML.[4] It binds to the ATP-binding pocket of the BCR-ABL kinase domain, locking it in an inactive conformation and thereby inhibiting the phosphorylation of downstream substrates necessary for cell proliferation.[3][4][7] This action blocks signaling pathways, leading to the induction of apoptosis in cancer cells.[4]

Caption: Mechanism of Imatinib in CML treatment.

1.2. Antimetabolites

Antimetabolite pyrimidine analogues disrupt the synthesis of nucleic acids, which is essential for the replication of rapidly dividing cancer cells.[8]

5-Fluorouracil (5-FU) is a classic pyrimidine antimetabolite widely used in the treatment of solid tumors like colorectal and breast cancer.[9][10] Inside the cell, 5-FU is converted into several active metabolites.[11] Its primary mechanism involves the metabolite fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.[10][12] This enzyme is critical for the synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.[12][13] The resulting "thymineless death" halts DNA synthesis and repair, leading to apoptosis in cancer cells.[12] Another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal function.[10][13]

Antiviral Agents: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drugs. These agents typically function as chain terminators in viral DNA or RNA synthesis.

Zidovudine (AZT) , the first drug approved for the treatment of HIV, is a thymidine analogue.[14] It works by selectively inhibiting the viral enzyme reverse transcriptase, which HIV uses to convert its RNA genome into DNA.[14][15] Cellular enzymes convert zidovudine into its active triphosphate form, which is then incorporated into the growing viral DNA chain.[15] Because zidovudine lacks the 3'-hydroxyl group necessary for the next nucleotide to attach, it causes premature termination of the DNA chain, thereby halting viral replication.[15] Zidovudine has a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, providing its therapeutic window.[14]

Diverse Therapeutic Applications

The versatility of the pyrimidine scaffold extends beyond oncology and virology into numerous other therapeutic areas.[16][17][18]

-

Antimicrobial and Antifungal Agents: Pyrimidine derivatives have been developed as antibacterial and antifungal agents, often targeting essential metabolic pathways in microorganisms.[19][20]

-

Anti-inflammatory Agents: Certain substituted pyrimidines exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as various cytokines and enzymes like prostaglandin E2 synthase.[21][22][23]

-

Central Nervous System (CNS) Agents: The pyrimidine core is present in compounds designed to treat CNS disorders.[24][25] These agents can act on various targets, including serotonin, adenosine, and cannabinoid receptors, showing potential as anticonvulsants and antidepressants.[26][27]

-

Other Applications: A notable example is Minoxidil , initially developed as an antihypertensive vasodilator.[28] It functions by opening ATP-sensitive potassium channels in vascular smooth muscle.[28][29] An observed side effect, hair growth, led to its repurposing as a topical treatment for alopecia.[30] Minoxidil is thought to stimulate hair follicles by increasing microcirculation and prolonging the anagen (growth) phase of the hair cycle.[28][31]

Quantitative Data Summary

The efficacy of pyrimidine-based drugs is quantified using various metrics. The following tables summarize representative data for key compounds.

| Table 1: Pyrimidine-Based Anticancer Agents | |||

| Compound | Drug Class | Primary Target | Reported IC₅₀ / Activity |

| Imatinib | Tyrosine Kinase Inhibitor | BCR-ABL, c-KIT, PDGFR | Potently inhibits proliferation of high-MYC expressing SCLC cell lines (IC₅₀ < 200 nM)[32] |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Response rates of 10-15% as a first-line treatment for advanced colorectal cancer[11] |

| Palbociclib | Kinase Inhibitor | CDK4/6 | Used in the treatment of breast cancer[33] |

| Pyrimidine Hybrids | Antiproliferative | Topoisomerase IIα (proposed) | IC₅₀: 5.66 µM against HCT-116 colon cancer cells[34][35] |

| Aurora Kinase Inhibitor (Comp. 13) | Kinase Inhibitor | Aurora A Kinase | IC₅₀ < 200 nM in SCLC cell lines[36] |

| Table 2: Pyrimidine-Based Antiviral and Other Agents | |||

| Compound | Drug Class | Primary Target/Use | Reported EC₅₀ / Activity |

| Zidovudine (AZT) | NRTI Antiviral | HIV-1 Reverse Transcriptase | Used in combination antiretroviral therapy for HIV-1[37][38] |

| Piperidinyl-pyrimidine | NNRTI Antiviral | HIV-1 WT Strain | EC₅₀ = 4.29 µM[17] |

| Pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E | Showed remarkable efficacy against HCoV-229E[39] |

| Minoxidil | Vasodilator / Hair Growth Stimulant | ATP-sensitive K+ channels | Used topically to promote hair growth[28][30] |

Methodologies for Evaluation

The biological activity of substituted pyrimidines is assessed through a variety of in vitro and in vivo assays.

Experimental Protocols Overview

-

Kinase Inhibition Assays: To determine the potency of kinase inhibitors (e.g., Imatinib), enzymatic assays are performed. A common method involves incubating the purified kinase enzyme with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based techniques. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

-

Cell Viability/Cytotoxicity Assays: These assays measure the effect of a compound on cell proliferation and survival. Cancer cell lines are treated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like MTT or MTS, which are converted by metabolically active cells into a colored formazan product, or by measuring cellular ATP levels. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined from the dose-response curve.[6]

-

Antiviral Assays: To evaluate antiviral compounds like Zidovudine, host cells are infected with the virus and simultaneously treated with the drug. After an incubation period, the level of viral replication is quantified. This can be done by measuring viral antigens (e.g., p24 for HIV), viral enzyme activity (e.g., reverse transcriptase assay), or by plaque reduction assays. The EC₅₀ (effective concentration to inhibit 50% of viral replication) is then calculated.

Caption: A typical workflow for drug discovery.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. Fluorouracil - Wikipedia [en.wikipedia.org]

- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zidovudine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. ijpsonline.com [ijpsonline.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. eurekaselect.com [eurekaselect.com]

- 27. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]

- 28. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 32. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 34. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]